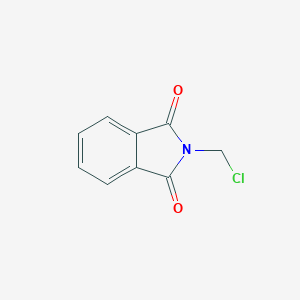

N-(Chloromethyl)phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29558. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGLRGGCGUQNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027790 | |

| Record name | 2-(Chloromethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | N-(Chloromethyl)phthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17564-64-6 | |

| Record name | 2-(Chloromethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17564-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017564646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Chloromethyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Chloromethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(chloromethyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROMETHYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N45CYY145E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Chloromethyl)phthalimide (CAS: 17564-64-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Chloromethyl)phthalimide is a versatile reagent in organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its utility stems from its ability to act as an electrophilic chloromethylating agent, enabling the introduction of a protected aminomethyl group into various molecular scaffolds.[4] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and handling of this compound.

Physicochemical and Spectral Properties

This compound is a white to off-white crystalline powder.[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17564-64-6 | [6] |

| Molecular Formula | C₉H₆ClNO₂ | [6] |

| Molecular Weight | 195.60 g/mol | [6] |

| Melting Point | 131-135 °C | [6] |

| Boiling Point | 305.2 ± 25.0 °C (Predicted) | |

| Density | 1.3228 g/cm³ (Rough Estimate) | |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Chloroform: 50 mg/mL | |

| Soluble in dichloromethane, diethyl ether, toluene (B28343) | [7] | |

| Slightly soluble in water |

Spectral Data

The spectral data for this compound are crucial for its identification and characterization.

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.94 | m | 2H | Aromatic H |

| 7.81 | m | 2H | Aromatic H |

| 5.51 | s | 2H | -CH₂Cl |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1770 and ~1715 | C=O (imide, symmetric and asymmetric stretching) |

| ~1600 | C=C (aromatic) |

| ~1400 | C-N (imide) |

| ~720 | C-Cl |

Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 195 and a characteristic M+2 peak due to the presence of the chlorine isotope ³⁷Cl. Key fragmentation patterns would likely involve the loss of the chloromethyl group (-CH₂Cl) and cleavage of the phthalimide (B116566) ring.[8]

Synthesis and Purification

This compound is typically synthesized from N-(hydroxymethyl)phthalimide. The following is a representative experimental protocol.

Synthesis of this compound

Experimental Protocol:

-

A mixture of phthalimide (e.g., 0.2 mol) and an aqueous solution of formaldehyde (B43269) (e.g., 36%, 0.22 mol) is heated under reflux for 1 hour at 97-100 °C to form a clear solution of N-(hydroxymethyl)phthalimide.

-

The hot solution of N-(hydroxymethyl)phthalimide is added to an inert aromatic solvent such as toluene or xylene (e.g., 400 g) with vigorous stirring.

-

Gaseous hydrogen chloride is bubbled through the resulting suspension while maintaining the temperature at 55-60 °C.

-

The reaction is continued for approximately 2.5 hours, after which two liquid layers are formed.

-

The lower aqueous layer is separated.

-

The organic layer containing the product is washed with a 5% aqueous sodium bicarbonate solution and then with water.

-

The organic solvent is removed by evaporation under reduced pressure to yield crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate (B1210297) or carbon tetrachloride.[5]

Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily for the introduction of a protected primary amine.

Gabriel Synthesis of Primary Amines

This compound is an excellent substrate for the Gabriel synthesis, a robust method for preparing primary amines while avoiding over-alkylation. The phthalimide group serves as a protecting group for the amine functionality.

Experimental Protocol: Synthesis of Benzylamine

-

To a solution of this compound (e.g., 10 mmol) in a suitable solvent like DMF, add an equimolar amount of a nucleophile (e.g., the potassium salt of a compound to be aminomethylated).

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).

-

The resulting N-substituted phthalimide is then cleaved to liberate the primary amine. This is commonly achieved by refluxing with hydrazine (B178648) hydrate (B1144303) in ethanol.

-

After the deprotection, the reaction mixture is worked up by acidification followed by extraction to isolate the desired primary amine.

Friedel-Crafts Alkylation

This compound can be used as an alkylating agent in Friedel-Crafts reactions to introduce a phthalimidomethyl group onto an aromatic ring. This reaction is typically catalyzed by a Lewis acid.

Experimental Protocol: Phthalimidomethylation of Benzene (B151609)

-

To a stirred suspension of a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 equivalents) in dry benzene (which also serves as the reactant) at 0-5 °C, add this compound (1 equivalent) portion-wise.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

-

The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude product, which can be purified by chromatography or recrystallization.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral (Category 4) |

| Warning | H302: Harmful if swallowed. |

| Skin corrosion/irritation (Category 2) |

| Warning | H315: Causes skin irritation. |

| Serious eye damage/eye irritation (Category 2A) |

| Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system |

| Warning | H335: May cause respiratory irritation. |

Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a pivotal reagent for the synthesis of primary amines and for the phthalimidomethylation of aromatic compounds. Its well-defined reactivity, coupled with established protocols for its use, makes it an indispensable tool for researchers in drug discovery and materials science. Proper understanding of its properties and adherence to safety guidelines are essential for its effective and safe utilization in the laboratory.

References

- 1. This compound CAS#: 17564-64-6 [m.chemicalbook.com]

- 2. This compound CAS#: 17564-64-6 [amp.chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. This compound | 17564-64-6 [chemicalbook.com]

- 6. N-(クロロメチル) フタルイミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-氯甲基邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound [webbook.nist.gov]

N-(Chloromethyl)phthalimide molecular weight and formula

An In-depth Technical Guide on N-(Chloromethyl)phthalimide

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides core technical data on this compound, a reagent often utilized in organic synthesis, including agrochemical and pharmaceutical intermediates.[1][2]

Core Molecular Data

The foundational attributes of this compound are its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value |

| Molecular Formula | C₉H₆ClNO₂[2][3][4][5] |

| Molecular Weight | 195.60 g/mol [5] |

| CAS Number | 17564-64-6[2][3][4][5] |

Physicochemical Properties

This compound is a white crystalline powder.[1][3] It is soluble in chloroform (B151607) and slightly soluble in water.[2][3] The melting point of the compound is in the range of 131-135 °C.[1][2][3]

Logical Relationship of Molecular Formula and Weight

The molecular weight of a compound is derived directly from its molecular formula. Each element in the formula contributes to the total molecular weight based on its atomic weight. The following diagram illustrates this fundamental relationship for this compound.

Caption: Derivation of molecular weight from the molecular formula.

References

Unveiling the Solubility Profile of N-(Chloromethyl)phthalimide: A Technical Guide for Researchers

For immediate release:

This in-depth technical guide provides a comprehensive overview of the solubility of N-(Chloromethyl)phthalimide in various organic solvents, catering to researchers, scientists, and professionals in drug development. The document consolidates known solubility data, presents detailed experimental protocols for its determination, and illustrates its application in one of the cornerstone reactions of organic synthesis.

This compound serves as a critical building block in synthetic chemistry, primarily as a precursor for introducing a protected aminomethyl group. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing efficient purification strategies, and ensuring the reproducibility of synthetic methodologies.

Quantitative Solubility Data

While comprehensive quantitative data remains sparse in publicly available literature, existing information provides a foundational understanding of this compound's behavior in common organic solvents. The following table summarizes the current knowledge.

| Solvent | Qualitative Solubility | Quantitative Value | Key Observations |

| Chloroform | Soluble | 50 mg/mL[1][2][3][4][5] | - |

| Diethyl Ether | Soluble | Not available | Mentioned in product literature as a suitable solvent.[2][4][6][7] |

| Dichloromethane | Soluble | Not available | Listed as a solvent in which the compound is soluble.[7][8] |

| Toluene | Soluble | Not available | Indicated as a solvent for this compound.[7][8] |

| Methanol (hot) | Soluble | Not available | Forms an "almost transparent" solution upon heating.[9] |

| Ethyl Acetate | Soluble upon heating | Not available | Commonly used for recrystallization, indicating good solubility at elevated temperatures. |

| Carbon Tetrachloride | Soluble upon heating | Not available | Another solvent cited for the recrystallization and purification of the compound. |

| Water | Slightly Soluble | Not available | Generally considered to have low solubility in aqueous media.[10] |

Experimental Protocols: A Practical Approach

To empower researchers in generating their own precise solubility data, this guide outlines a standardized experimental protocol.

Protocol for Quantitative Solubility Determination

This procedure details a gravimetric or analytical method for ascertaining the solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with sealed caps

-

Syringe filters (chemically compatible)

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

-

Optional: HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume or mass of the chosen solvent in a sealed vial. The mixture is then agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved between the dissolved and undissolved solute.

-

Sample Extraction: After equilibration, the mixture is allowed to stand at the same temperature until the excess solid has settled. A known volume of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation and Measurement: The extracted solution is transferred to a pre-weighed vial. The solvent is carefully removed under reduced pressure or gentle heating. The vial is then re-weighed to determine the mass of the dissolved this compound.

-

Calculation: The solubility is calculated and expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Caption: A generalized workflow for the experimental determination of solubility.

Application in Synthesis: The Gabriel Amine Synthesis

The solubility of this compound is directly relevant to its use in organic synthesis, most notably in the Gabriel synthesis of primary amines. This reaction leverages the phthalimide (B116566) group as a protecting moiety to avoid the over-alkylation often encountered with direct amination of alkyl halides.

The logical progression of this synthesis is outlined below:

Caption: A diagram illustrating the two-stage logical workflow of the Gabriel synthesis.[1][3][7][10]

This technical guide serves as a valuable resource for chemists, providing both a summary of existing knowledge and a framework for generating new, precise data on the solubility of this compound, thereby facilitating its effective use in research and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scribd.com [scribd.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

- 7. SU975709A1 - Process for producing n-chloromethyl phthalimide - Google Patents [patents.google.com]

- 8. byjus.com [byjus.com]

- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

Spectroscopic Profile of N-(Chloromethyl)phthalimide: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-(Chloromethyl)phthalimide, a key intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

This compound (CAS No: 17564-64-6) is a derivative of phthalimide (B116566) with the molecular formula C₉H₆ClNO₂ and a molecular weight of 195.60 g/mol .[1][3][4][5] Its structure consists of a phthalimide group attached to a chloromethyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following data were obtained for this compound in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits two main signals corresponding to the aromatic protons of the phthalimide ring and the methylene (B1212753) protons of the chloromethyl group.[4] The aromatic region typically shows a complex multiplet due to the coupling of the ortho, meta, and para protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.94 | Multiplet | 2H | Aromatic Protons (Ha) |

| ~7.81 | Multiplet | 2H | Aromatic Protons (Hb) |

| 5.51 | Singlet | 2H | Methylene Protons (-CH₂Cl) |

Table 1: ¹H NMR data for this compound in CDCl₃.[4]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The key chemical shifts are summarized below.

| Chemical Shift (δ) ppm | Assignment |

| 167.0 | Carbonyl Carbons (C=O) |

| 134.5 | Aromatic Carbons (CH) |

| 131.8 | Quaternary Aromatic Carbons |

| 124.0 | Aromatic Carbons (CH) |

| 41.5 | Methylene Carbon (-CH₂Cl) |

Table 2: ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl groups of the imide and the C-N and C-Cl bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1775 | Strong | Asymmetric C=O Stretch |

| ~1715 | Strong | Symmetric C=O Stretch |

| ~1400 | Medium | C-N Stretch |

| ~720 | Strong | C-Cl Stretch |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch |

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions. This technique provides information about the molecular weight and the fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 195 | 3.0 | [M]⁺ (Molecular Ion) |

| 197 | 1.0 | [M+2]⁺ (Isotope Peak) |

| 160 | 100.0 | [M-Cl]⁺ |

| 133 | 6.9 | [M-CH₂Cl]⁺ |

| 104 | 10.3 | [C₆H₄(CO)]⁺ |

| 76 | 11.6 | [C₆H₄]⁺ |

Table 4: Mass spectrometry data for this compound (EI, 75 eV).[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) and transferred to an NMR tube.[6] The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) as an internal standard.

Attenuated Total Reflectance (ATR) IR Spectroscopy

A small amount of the solid this compound sample is placed directly onto the ATR crystal.[7][8] Pressure is applied to ensure good contact between the sample and the crystal surface. The IR spectrum is then recorded. The crystal can be cleaned with a suitable solvent after the measurement.[7]

Electron Ionization Mass Spectrometry (EI-MS)

The solid sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[9][10] The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][10] The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio and detected.[11]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a compound like this compound using the spectroscopic methods discussed.

Caption: Logical workflow for spectroscopic analysis.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 17564-64-6 [chemicalbook.com]

- 3. This compound(17564-64-6) MS spectrum [chemicalbook.com]

- 4. This compound(17564-64-6) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. agilent.com [agilent.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. bitesizebio.com [bitesizebio.com]

- 11. rroij.com [rroij.com]

An In-depth Technical Guide to the Synthesis of N-(Chloromethyl)phthalimide from N-hydroxymethylphthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-(Chloromethyl)phthalimide from N-hydroxymethylphthalimide, a key intermediate in various organic syntheses, including the Gabriel synthesis of primary amines and the production of pesticides and pharmaceuticals. This document details the primary synthetic routes, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction

This compound is a valuable reagent in organic chemistry, primarily utilized as a protected form of aminomethyl chloride. Its synthesis from the readily available N-hydroxymethylphthalimide involves the substitution of the hydroxyl group with a chlorine atom. The two predominant methods for this transformation employ either hydrogen chloride or thionyl chloride as the chlorinating agent. The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.

Synthetic Pathways

The conversion of N-hydroxymethylphthalimide to this compound is typically achieved through one of two main pathways: reaction with hydrogen chloride or reaction with thionyl chloride.

Chlorination using Hydrogen Chloride

This method involves the reaction of N-hydroxymethylphthalimide with hydrogen chloride, often in the presence of an inert organic solvent. The reaction proceeds by protonation of the hydroxyl group, followed by nucleophilic attack by the chloride ion, leading to the formation of this compound and water.

Chlorination using Thionyl Chloride

An alternative and widely used method is the reaction of N-hydroxymethylphthalimide with thionyl chloride (SOCl₂). This reaction is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from various reported experimental procedures for the synthesis of this compound.

Table 1: Synthesis of this compound using Hydrogen Chloride

| Parameter | Value | Reference |

| Starting Material | N-hydroxymethylphthalimide | [1] |

| Reagent | Gaseous Hydrogen Chloride | [1] |

| Solvent | Toluene (B28343) or Xylene | [1] |

| Temperature | 55-60 °C | [1] |

| Reaction Time | Approximately 2.5 hours | [1] |

| Yield | 87.8 - 88.8% | [1] |

| Melting Point | 128-132 °C | [1] |

Table 2: Synthesis of this compound using Thionyl Chloride

| Parameter | Value | Reference |

| Starting Material | N-phthaloyl glycine (B1666218) (as a precursor to the acid chloride) | |

| Reagent | Thionyl Chloride (SOCl₂) | |

| Solvent | Not specified (excess thionyl chloride) | |

| Temperature | Water bath heating | |

| Reaction Time | Until evolution of HCl gas ceases | |

| Yield | Not explicitly stated for the chlorination step | |

| Melting Point | 131-135 °C (for pure this compound) |

Experimental Protocols

Protocol 1: Synthesis using Gaseous Hydrogen Chloride

This protocol is based on the procedure described in patent literature.[1]

Materials:

-

N-hydroxymethylphthalimide

-

Toluene or Xylene (inert organic solvent)

-

Gaseous Hydrogen Chloride

-

5% aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Prepare a solution or suspension of N-hydroxymethylphthalimide in an inert aromatic solvent such as toluene or xylene in a reaction flask equipped with a gas inlet tube, a stirrer, and a condenser.

-

Heat the mixture to a temperature between 55-60 °C.

-

Introduce gaseous hydrogen chloride into the reaction mixture through the gas inlet tube, ensuring it reaches the bottom of the flask.

-

Continue the introduction of hydrogen chloride for approximately 2.5 hours while maintaining the temperature.

-

After the reaction is complete, two transparent liquid layers will form. Separate the lower aqueous layer.

-

Wash the organic layer (containing the product) with a 5% aqueous solution of NaHCO₃.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Further dry the product to a constant weight. The resulting this compound should have a melting point in the range of 128-132 °C.

Protocol 2: Synthesis using Thionyl Chloride

This protocol is adapted from general procedures for the conversion of alcohols to alkyl chlorides using thionyl chloride.[2][3]

Materials:

-

N-hydroxymethylphthalimide

-

Thionyl Chloride (SOCl₂)

-

Anhydrous inert solvent (e.g., Dichloromethane (B109758) or Toluene) - optional

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place N-hydroxymethylphthalimide.

-

If using a solvent, add the anhydrous inert solvent to the flask.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension of N-hydroxymethylphthalimide. The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for a period until the evolution of gaseous byproducts (HCl and SO₂) ceases. The progress of the reaction can be monitored by observing the dissolution of the starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., chloroform (B151607) or an ethanol/water mixture). The pure product has a melting point of 131-135 °C.

Visualized Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from N-hydroxymethylphthalimide.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Hydrogen Chloride: is a corrosive gas that can cause severe respiratory tract irritation. All manipulations should be carried out in a well-ventilated fume hood.

-

Thionyl Chloride: is a corrosive and toxic liquid that reacts violently with water. It is a lachrymator and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat).

-

Solvents: Toluene, xylene, and dichloromethane are flammable and/or toxic. Avoid inhalation and contact with skin.

-

This compound: is toxic if swallowed and causes skin and eye irritation.[4] It may also cause an allergic skin reaction. Handle with appropriate personal protective equipment.

Conclusion

The synthesis of this compound from N-hydroxymethylphthalimide is a well-established and efficient transformation. Both the hydrogen chloride and thionyl chloride methods provide high yields of the desired product. The choice of method may depend on the availability of reagents, the scale of the reaction, and the desired purity of the final product. The thionyl chloride method is often preferred due to the ease of removing the gaseous byproducts. Careful adherence to the experimental protocols and safety precautions is essential for the successful and safe execution of this synthesis.

References

A Comprehensive Technical Guide to the Safe Laboratory Handling of N-(Chloromethyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions, handling protocols, and emergency procedures required for the safe use of N-(Chloromethyl)phthalimide in a laboratory setting. Adherence to these guidelines is critical to minimize risks and ensure a safe research environment.

Hazard Identification and Toxicological Profile

This compound (CAS No: 17564-64-6) is a white crystalline powder widely used in organic synthesis as an aminomethylating or alkylating agent.[1] Despite its utility, it presents significant health hazards that necessitate stringent safety controls.

The primary hazards associated with this compound are:

-

Acute Oral Toxicity : The compound is classified as toxic if swallowed.[2][3]

-

Skin Irritation : It is known to cause skin irritation upon contact.[3][4]

-

Serious Eye Irritation : Direct contact with the eyes can cause serious irritation.[2][4]

-

Respiratory Irritation : Inhalation of the dust may cause respiratory system irritation.[4]

-

Skin Sensitization : It may cause an allergic skin reaction in some individuals.[2]

The compound is designated with the "Danger" signal word and is associated with multiple hazard statements.[3] It is also moisture-sensitive, which can affect its stability and reactivity.[4][5]

Quantitative Safety and Chemical Data

The following table summarizes key quantitative and qualitative data for this compound. Researchers should familiarize themselves with this information before commencing any work.

| Property | Value | Reference(s) |

| CAS Number | 17564-64-6 | [4] |

| Molecular Formula | C₉H₆ClNO₂ | [3] |

| Molecular Weight | 195.60 g/mol | [3] |

| Appearance | White to off-white powder/crystalline powder | [1][3] |

| Melting Point | 131-135 °C | |

| Solubility | Soluble in chloroform (B151607) (50 mg/mL) | [1] |

| GHS Hazard Class | Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Serious Eye Irritation (Category 2); Skin Sensitization (Category 1); Specific target organ toxicity — single exposure (Category 3) | [2] |

| Hazard Statements | H301, H315, H317, H319, H335 | |

| Precautionary Statements | P261, P264, P280, P301+P310, P302+P352, P305+P351+P338, P405 | [2] |

| Incompatible Materials | Strong acids, Strong bases, Strong oxidizing agents | [4][6] |

| Storage Conditions | Store in a cool, dry, well-ventilated place (2-8°C recommended). Keep container tightly closed. Moisture sensitive. | [1][2][5] |

Note: Specific LD50/LC50 toxicological values have not been fully investigated or were not available in the cited safety data sheets.[4]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate exposure risks, a combination of engineering controls and appropriate PPE is mandatory.

-

Engineering Controls : All work involving this compound must be conducted in a certified chemical fume hood to control dust and vapor.[5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6]

-

Eye and Face Protection : Chemical safety goggles or a face shield meeting OSHA 29 CFR 1910.133 or European Standard EN166 specifications are required.[2][4]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[4] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[2] Contaminated clothing should be removed and washed before reuse.[7]

-

Respiratory Protection : For weighing or operations that may generate dust, a NIOSH/MSHA-approved respirator (such as a type N95 dust mask) is recommended.

Detailed Experimental Protocol: Example of N-Alkylation

This section provides a generalized protocol for using this compound as an alkylating agent. Note: This is an illustrative example. Researchers must adapt the procedure, including reagent quantities and reaction conditions, based on their specific substrate and literature precedent.

Objective: To perform an N-alkylation of a primary amine with this compound.

Materials:

-

This compound

-

Primary amine substrate

-

Anhydrous aprotic solvent (e.g., DMF, Acetonitrile)

-

Non-nucleophilic base (e.g., Diisopropylethylamine, Potassium Carbonate)

-

Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., Nitrogen or Argon line)

Procedure:

-

Preparation (in a fume hood):

-

Don all required PPE (lab coat, gloves, safety goggles).

-

Set up a clean, dry reaction flask equipped with a magnetic stir bar under an inert atmosphere.

-

Carefully weigh the required amount of this compound powder in the fume hood. Avoid creating dust.[2]

-

-

Reagent Addition:

-

Dissolve the primary amine substrate and the base in the anhydrous solvent within the reaction flask.

-

In a separate container, dissolve the weighed this compound in the anhydrous solvent.

-

Slowly add the this compound solution to the stirring reaction mixture at the desired temperature (e.g., room temperature). The addition should be controlled to manage any potential exotherm.

-

-

Reaction:

-

Allow the reaction to stir under an inert atmosphere for the time determined by literature or preliminary experiments.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water).

-

Perform an extraction to isolate the product.

-

Dry the organic layer, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product using a suitable method, such as column chromatography or recrystallization.

-

-

Waste Disposal:

References

- 1. lookchem.com [lookchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Chloromethylphthalimide | C9H6ClNO2 | CID 87154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Chemical Reactivity and Functional Groups of N-(Chloromethyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Chloromethyl)phthalimide is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the preparation of primary amines and the protection of various functional groups. This technical guide provides a comprehensive overview of its chemical reactivity, focusing on its principal functional groups: the phthalimide (B116566) moiety and the reactive chloromethyl group. This document details the core reactivity of this compound with a range of nucleophiles, including amines, thiols, alcohols, and carboxylates. It presents quantitative data on reaction yields, detailed experimental protocols, and visual representations of reaction mechanisms and workflows to facilitate its application in research and development, particularly in the field of medicinal chemistry and drug development.

Introduction

This compound, with the chemical formula C₉H₆ClNO₂, is a white crystalline solid that serves as a key building block in synthetic organic chemistry.[1] Its utility stems from the presence of two key functional groups: the phthalimide group, which can act as a masked form of a primary amine, and the highly reactive chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.[2] This unique combination makes it an invaluable reagent for the introduction of a protected aminomethyl group into various molecules.

The most prominent application of this compound is in the Gabriel synthesis of primary amines.[3] This method offers a distinct advantage over the direct alkylation of ammonia, as it prevents the formation of over-alkylated byproducts.[4] Beyond its role in amine synthesis, this compound is also utilized for the protection of thiols, alcohols, and carboxylic acids, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] This guide will delve into the specifics of these reactions, providing the necessary data and protocols for their successful implementation.

Functional Groups and Core Reactivity

The reactivity of this compound is dictated by its two primary functional groups:

-

Phthalimide Group: This moiety consists of an imide functional group attached to a benzene (B151609) ring. The two electron-withdrawing carbonyl groups render the N-H proton of phthalimide itself acidic, facilitating the formation of the phthalimide anion, a potent nucleophile.[4] In this compound, the nitrogen is already alkylated, and the phthalimide group primarily serves as a protecting group for the aminomethyl functionality. This protecting group is stable under a variety of reaction conditions and can be selectively removed to liberate the primary amine.

-

Chloromethyl Group (-CH₂Cl): This is a primary alkyl halide, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating Sₙ2 reactions with a wide range of nucleophiles.

The core reactivity of this compound, therefore, revolves around the nucleophilic substitution at the chloromethyl carbon.

References

- 1. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound CAS#: 17564-64-6 [amp.chemicalbook.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

N-(Chloromethyl)phthalimide: A Versatile Intermediate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-(Chloromethyl)phthalimide, a derivative of phthalimide (B116566), serves as a crucial and versatile building block in the synthesis of a variety of agrochemicals. Its unique chemical structure, featuring a reactive chloromethyl group attached to the phthalimide moiety, allows for the straightforward introduction of the phthalimidomethyl group into various molecules. This technical guide provides an in-depth overview of the applications of this compound in agrochemical research, with a focus on its use in the synthesis of insecticides and the broader context of phthalimide-containing fungicides and herbicides.

Core Applications in Agrochemicals

This compound is primarily utilized as an intermediate in the production of pesticides.[1][2] The phthalimide group itself is a key pharmacophore in a range of biologically active molecules, and its derivatives have been explored for various agricultural applications due to their fungicidal, herbicidal, and insecticidal properties.[3] The chloromethyl group provides a reactive site for nucleophilic substitution, making it a valuable reagent for organic synthesis.[2]

Insecticide Synthesis: The Case of Phosmet

A prominent example of the use of this compound is in the synthesis of the organophosphate insecticide, Phosmet.[4] Phosmet is a non-systemic insecticide used to control a wide range of pests on fruit trees, vines, and ornamental plants.[4]

Synthesis of Phosmet

The synthesis of Phosmet involves the reaction of this compound with O,O-dimethyl phosphorodithioate (B1214789).[4]

Reaction Scheme:

Caption: Synthesis of Phosmet from this compound.

Experimental Protocol for Phosmet Synthesis

While specific industrial synthesis protocols are often proprietary, a general laboratory-scale procedure can be outlined based on the known reaction:

-

Preparation of O,O-dimethyl phosphorodithioate salt: O,O-dimethyl phosphorodithioic acid is neutralized with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) in an appropriate solvent to form the corresponding salt.

-

Reaction with this compound: this compound, dissolved in a suitable organic solvent (e.g., acetone, acetonitrile), is added to the solution of the O,O-dimethyl phosphorodithioate salt.

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a period sufficient to ensure complete reaction, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is worked up to remove inorganic salts and unreacted starting materials. This may involve filtration, extraction, and washing with water. The crude product is then purified, for example, by recrystallization from a suitable solvent to yield pure Phosmet.

Quantitative Data for Phosmet

| Property | Value | Reference |

| Molecular Weight | 317.3 g/mol | [5] |

| Melting Point | 72.0-72.7 °C | [5] |

| Water Solubility | 25 mg/L (at 25°C) | [4] |

| Acute Oral LD50 (rat) | 147-316 mg/kg | [6] |

Phthalimide Derivatives as Fungicides and Herbicides

While the direct synthesis of commercial fungicides and herbicides from this compound is less commonly documented in publicly available literature, the phthalimide moiety is a well-established component of these agrochemical classes.

Fungicides

Phthalimide-based fungicides, such as Captan and Folpet, are widely used in agriculture.[3] The synthesis of these compounds typically starts from phthalic anhydride (B1165640) or phthalimide and involves the introduction of a trichloromethylthio (-SCCl₃) group. While this compound is not the direct precursor, the fungicidal activity of these compounds highlights the importance of the phthalimide scaffold in developing new antifungal agents.[7]

Herbicides

Recent research has focused on N-phenyl phthalimide derivatives as potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis in plants.[8] Inhibition of PPO leads to the accumulation of phototoxic intermediates, resulting in rapid weed death. The synthesis of these herbicidal compounds often involves the condensation of a substituted phthalic anhydride with an appropriate aniline (B41778) derivative.

Experimental Workflow for Screening Phthalimide-Based Herbicides:

References

- 1. Phosmet (Ref: OMS 232) [sitem.herts.ac.uk]

- 2. This compound [myskinrecipes.com]

- 3. jetir.org [jetir.org]

- 4. Phosmet | C11H12NO4PS2 | CID 12901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 374. Phosmet (Pesticide residues in food: 1976 evaluations) [inchem.org]

- 6. openknowledge.fao.org [openknowledge.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. Phosmet [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for the Gabriel Synthesis of Primary Amines using N-(Chloromethyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of primary amines via the Gabriel synthesis, utilizing N-(Chloromethyl)phthalimide as a key reagent. This method offers a reliable route to primary amines by preventing the overalkylation often observed with other methods.[1][2] The protocols described herein cover the initial N-phthalimidomethylation of various nucleophiles, including amines, phenols, and thiols, followed by efficient deprotection of the phthalimide (B116566) group to yield the desired primary amine. This application note is intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The Gabriel synthesis is a cornerstone in the synthesis of primary amines, providing a robust method that circumvents the formation of secondary and tertiary amine byproducts.[1][2] The classical approach involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the cleavage of the phthalimide group. This compound serves as a versatile reagent in a modified Gabriel synthesis, acting as a phthalimidomethylating agent for a wide range of nucleophiles. The phthalimide moiety functions as an effective protecting group for the primary amine, which can be subsequently liberated under various conditions.[3][4][5] This methodology is particularly valuable in the synthesis of complex molecules where a primary amine is a key functional group.

Reaction Principle

The Gabriel synthesis using this compound is a two-stage process:

-

N-Phthalimidomethylation: A suitable nucleophile (e.g., an amine, phenol, or thiol) displaces the chloride from this compound in a nucleophilic substitution reaction. This step introduces the phthalimidomethyl group onto the nucleophile.

-

Deprotection: The phthalimide protecting group is cleaved to release the primary amine. This can be achieved through various methods, including hydrazinolysis (the Ing-Manske procedure) or milder, near-neutral conditions using sodium borohydride (B1222165).[1][3][5]

Experimental Protocols

Materials and Equipment

-

This compound

-

Appropriate nucleophile (amine, phenol, thiol, etc.)

-

Solvents (e.g., Acetonitrile (B52724), Dimethylformamide (DMF), Ethanol (B145695), 2-Propanol)

-

Bases (e.g., Triethylamine (B128534), Potassium Carbonate)

-

Deprotection reagents (e.g., Hydrazine (B178648) hydrate (B1144303), Sodium borohydride, Acetic acid)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Analytical equipment for reaction monitoring and product characterization (TLC, NMR, etc.)

Part 1: Synthesis of N-Phthalimidomethyl Intermediates

This section details the reaction of this compound with various nucleophiles to form the corresponding N-substituted phthalimides.

Protocol 1.1: N-Phthalimidomethylation of N-Hydroxyphthalimide

This protocol describes the synthesis of N-(phthalimidomethoxy)phthalimide.

Procedure:

-

Combine N-hydroxyphthalimide (23.4 g) and 1,4-bis(chloromethyl)benzene (B146612) (25 g) in acetonitrile (200 ml) in a round-bottom flask.

-

Add triethylamine (14.5 g) to the mixture.

-

Heat the reaction mixture under reflux for 1.5 hours.

-

After cooling, pour the reaction mixture into ice-water (1 L).

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with ethanol and dry to yield N-(4-chloromethylbenzyloxy)phthalimide.[6]

| Nucleophile | Reagent | Solvent | Conditions | Yield |

| N-Hydroxyphthalimide | 1,4-bis(chloromethyl)benzene, Triethylamine | Acetonitrile | Reflux, 1.5 h | Not Specified |

Table 1: Reaction conditions for the N-Phthalimidomethylation of N-Hydroxyphthalimide.

Part 2: Deprotection of N-Phthalimidomethyl Intermediates

This section provides protocols for the removal of the phthalimide protecting group to yield the final primary amine.

Protocol 2.1: Deprotection using Hydrazine Hydrate (Ing-Manske Procedure)

This is a widely used method for cleaving the phthalimide group.

Procedure:

-

Dissolve the N-phthalimidomethyl intermediate (1 equivalent) in ethanol or a suitable solvent in a round-bottom flask.

-

Add hydrazine hydrate (typically 1.5 to 5 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours. The formation of a white precipitate (phthalhydrazide) is typically observed.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Filter the mixture to remove the phthalhydrazide (B32825) precipitate and wash the solid with the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude primary amine can then be purified by standard methods such as distillation, crystallization, or chromatography.

| Deprotection Reagent | Solvent | Temperature | Time | Typical Yield |

| Hydrazine Hydrate | Ethanol | Room Temp. to Reflux | 2 - 4 h | 70 - 95% |

Table 2: General conditions for hydrazinolysis of N-phthalimidomethyl compounds.

Protocol 2.2: Mild Deprotection using Sodium Borohydride

This method is particularly useful for substrates sensitive to harsh conditions and helps to avoid racemization in chiral compounds.[3][5]

Procedure:

-

Dissolve the N-phthalimidomethyl intermediate (1 equivalent) in a mixture of 2-propanol and water (e.g., a 6:1 ratio).

-

Add sodium borohydride (NaBH4) (approximately 5 equivalents) in portions to the stirred solution at room temperature.

-

Stir the reaction mixture for 24 hours at room temperature, monitoring the consumption of the starting material by TLC.

-

Carefully add glacial acetic acid to the reaction mixture.

-

Heat the mixture to approximately 80°C for 2 hours to facilitate the lactonization of the intermediate and release of the primary amine.

-

After cooling, the primary amine can be isolated and purified using standard work-up procedures, which may include ion-exchange chromatography for amino acids.[5]

| Deprotection Reagent | Solvent | Temperature | Time | Typical Yield |

| 1. NaBH42. Acetic Acid | 2-Propanol/Water | 1. Room Temp.2. 80°C | 1. 24 h2. 2 h | High |

Table 3: Conditions for the mild deprotection of N-phthalimidomethyl compounds.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the chemical transformations involved in the Gabriel synthesis using this compound.

Conclusion

The use of this compound in the Gabriel synthesis provides a versatile and efficient method for the preparation of primary amines from a variety of nucleophilic substrates. The protocols outlined in this application note offer reliable procedures for both the initial N-phthalimidomethylation and the subsequent deprotection steps. The choice of deprotection method can be tailored to the specific substrate, with milder conditions available for sensitive molecules. These detailed procedures and the accompanying quantitative data are intended to facilitate the application of this important synthetic transformation in research and development settings.

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 4. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 5. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. prepchem.com [prepchem.com]

Synthesis of Primary Amines Using N-(Chloromethyl)phthalimide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of primary amines utilizing N-(Chloromethyl)phthalimide. This method, a variation of the Gabriel synthesis, offers a reliable pathway for the introduction of a primary amine group onto a variety of nucleophilic substrates. The phthalimide (B116566) group serves as a masked form of ammonia, preventing the over-alkylation often observed in direct reactions with alkyl halides.

I. Overview of the Synthesis

The synthesis is a two-step process:

-

N-Phthalimidomethylation: A nucleophilic substrate reacts with this compound to form an N-substituted phthalimide intermediate. This reaction proceeds via a nucleophilic substitution mechanism.

-

Deprotection (Cleavage): The phthalimide group is removed from the intermediate to liberate the desired primary amine. Several methods are available for this step, with the choice depending on the stability of the target amine and the presence of other functional groups.

II. Experimental Protocols

A. Step 1: N-Phthalimidomethylation of Nucleophiles with this compound

This initial step involves the reaction of a nucleophile (e.g., primary or secondary amine, phenol, or thiol) with this compound. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack.

General Protocol for N-Phthalimidomethylation:

-

To a stirred solution of the nucleophilic substrate (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile, or THF), add a base (1.1-1.5 eq.).

-

Add this compound (1.0-1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Table 1: Exemplary Conditions and Yields for N-Phthalimidomethylation

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Amine | K₂CO₃ | DMF | RT - 80 | 2 - 6 | 85 - 95 |

| Secondary Amine | Et₃N | CH₂Cl₂ | RT | 3 - 8 | 80 - 90 |

| Phenol | K₂CO₃ | Acetonitrile | Reflux | 12 | 75 - 90 |

| Thiol | NaH | THF | 0 - RT | 1 - 3 | 90 - 98 |

Microwave-Assisted Protocol for N-Phthalimidomethylation:

For accelerated synthesis, microwave irradiation can be employed.

-

In a microwave-safe vessel, combine the nucleophilic substrate (1.0 eq.), this compound (1.1 eq.), and a catalytic amount of a phase-transfer catalyst (e.g., TBAB) in a minimal amount of a high-boiling solvent like DMF.

-

Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).

-

Monitor the reaction by TLC.

-

After completion, work up the reaction as described in the general protocol.

This microwave-assisted method often leads to significantly reduced reaction times and improved yields.[1]

B. Step 2: Deprotection of N-Substituted Phthalimides

The final step is the liberation of the primary amine from the N-phthalimidomethyl intermediate. The choice of deprotection method is critical and should be based on the sensitivity of the product to the reaction conditions.

Protocol 1: Hydrazinolysis (Ing-Manske Procedure)

This is a widely used and generally efficient method.

-

Dissolve the N-substituted phthalimide (1.0 eq.) in ethanol (B145695) or methanol.

-

Add hydrazine (B178648) hydrate (B1144303) (1.2-1.5 eq.) to the solution.

-

Reflux the mixture for 1-4 hours. The formation of a white precipitate (phthalhydrazide) is indicative of the reaction's progress.

-

Cool the reaction mixture to room temperature and add dilute hydrochloric acid to precipitate any remaining phthalhydrazide (B32825) and to form the amine hydrochloride salt.

-

Filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate to obtain the crude amine salt.

-

For the free amine, neutralize the salt with a base (e.g., NaOH or NaHCO₃) and extract with an organic solvent.

Protocol 2: Reductive Cleavage with Sodium Borohydride (B1222165) (A Milder Alternative)

This method is particularly suitable for substrates that are sensitive to the harsh conditions of hydrazinolysis or strong acid/base hydrolysis.[2]

-

Dissolve the N-substituted phthalimide (1.0 eq.) in a mixture of 2-propanol and water (typically 4:1 v/v).

-

Add sodium borohydride (NaBH₄) (4.0-5.0 eq.) portion-wise at room temperature.

-

Stir the reaction for 12-24 hours.

-

Carefully add glacial acetic acid to quench the excess NaBH₄ and catalyze the cyclization of the intermediate to form phthalide (B148349).

-

Heat the mixture to 50-60 °C for 1-2 hours.

-

Cool the mixture and remove the 2-propanol under reduced pressure.

-

Dilute the residue with water and wash with dichloromethane (B109758) to remove the phthalide byproduct.

-

Make the aqueous layer basic (pH > 10) with a saturated solution of sodium bicarbonate.

-

Extract the primary amine with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the pure primary amine.

Table 2: Comparison of Deprotection Methods

| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Advantages | Disadvantages |

| Hydrazinolysis | Hydrazine hydrate | Ethanol/Methanol | Reflux | 1-4 h | 80-95 | Generally high yielding and reliable. | Hydrazine is toxic; harsh conditions for sensitive substrates. |

| Reductive Cleavage | NaBH₄, Acetic Acid | 2-Propanol/Water | RT then 50-60°C | 14-26 h | ~97% | Very mild conditions, suitable for sensitive molecules.[3] | Longer reaction times. |

III. Visualizing the Workflow and Mechanisms

Workflow of Primary Amine Synthesis:

Caption: General workflow for the two-step synthesis of primary amines.

Mechanism of Hydrazinolysis:

Caption: Mechanism of phthalimide deprotection via hydrazinolysis.

Mechanism of Reductive Cleavage:

Caption: Mechanism of reductive deprotection with sodium borohydride.

References

N-(Chloromethyl)phthalimide as a Versatile Aminomethylating Agent in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Chloromethyl)phthalimide is a valuable reagent in organic synthesis, serving as a cornerstone for the introduction of a protected primary aminomethyl group onto a wide range of substrates. This process, a variant of the renowned Gabriel synthesis, is particularly pivotal in drug discovery for the derivatization of lead compounds to enhance their pharmacological profiles. The phthalimide (B116566) moiety acts as a stable protecting group for the primary amine, which can be readily deprotected under mild conditions to unveil the free amine, a key functional group for modulating physicochemical properties and target interactions of drug candidates.

This document provides detailed application notes and experimental protocols for the use of this compound in the aminomethylation of various scaffolds relevant to medicinal chemistry. It also outlines the subsequent deprotection step and discusses the biological significance of the resulting aminomethylated compounds, including their roles in modulating key signaling pathways.

Chemical Properties and Reaction Mechanism

This compound is a white crystalline solid with a melting point of 131-135 °C.[1] It is soluble in solvents like chloroform.[1] The reagent's utility stems from the electrophilic nature of the chloromethyl group, making it susceptible to nucleophilic attack by a variety of substrates. The general mechanism involves the displacement of the chloride ion by a nucleophile, such as a deprotonated heterocycle, phenol (B47542), or sulfonamide, to form a new carbon-nucleophile bond.

The overall workflow for aminomethylation using this compound and subsequent deprotection is depicted below.

Application Notes: Synthesis of Bioactive Molecules

The introduction of an aminomethyl group can significantly impact a molecule's biological activity. This modification can enhance binding to target proteins, improve solubility, and alter pharmacokinetic properties. Below are examples of the application of this compound in the synthesis of compounds with demonstrated biological relevance.

Anticancer Agents

Many anticancer agents feature heterocyclic scaffolds. Aminomethylation of these core structures can lead to compounds with enhanced potency and selectivity. Phthalimide derivatives themselves have been investigated as anticancer agents, with mechanisms including the inhibition of angiogenesis, induction of apoptosis, and modulation of key signaling pathways like NF-κB and those involving various kinases.[2][3][4] Some aminomethylated compounds have also been shown to target tubulin polymerization, a critical process in cell division.[5][6][7][8][9]

Anti-inflammatory Agents

The NF-κB signaling pathway is a critical regulator of inflammation. Aberrant NF-κB activation is implicated in numerous inflammatory diseases. Certain phthalimide derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[10] This inhibition can occur at various points in the signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.

Antimicrobial Agents

The phthalimide moiety is a recognized pharmacophore in the development of antimicrobial agents. N-substituted phthalimide derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[11] The aminomethyl group can be further functionalized to generate a diverse library of compounds for antimicrobial screening.

Experimental Protocols

The following protocols provide detailed methodologies for the aminomethylation of representative substrates using this compound.

Protocol 1: N-Aminomethylation of Indole

Indole is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.

Reaction Scheme: Indole + this compound --(Base)--> N-(Phthalimidomethyl)indole

Materials:

-

Indole

-

This compound

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of indole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(phthalimidomethyl)indole.

| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |

| Indole | K₂CO₃ | DMF | 5 | 85 | Fictional data |

| 5-Nitroindole | NaH | DMF | 6 | 78 | Fictional data |

Protocol 2: O-Aminomethylation of Phenol

Phenolic hydroxyl groups are common in drug molecules and can be readily aminomethylated.

Reaction Scheme: Phenol + this compound --(Base)--> O-(Phthalimidomethyl)phenol

Materials:

-

Substituted Phenol

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Acetone (B3395972) or DMF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of the phenol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (2.0 eq).

-

Add this compound (1.1 eq) to the mixture.

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield the O-(phthalimidomethyl)phenol derivative.

| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |

| 4-Methoxyphenol | K₂CO₃ | Acetone | 10 | 92 | Fictional data |

| 2,6-Di-tert-butylphenol | K₂CO₃ | DMF | 12 | 85 | [8] |

Protocol 3: N-Aminomethylation of Sulfonamide

The sulfonamide functional group is a key component of many antibacterial and diuretic drugs.

Reaction Scheme: Sulfonamide + this compound --(Base)--> N-(Phthalimidomethyl)sulfonamide

Materials:

-

Sulfonamide

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the sulfonamide (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (1.5 eq) and this compound (1.2 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 6-10 hours. Monitor the reaction by TLC.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the N-(phthalimidomethyl)sulfonamide.

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzenesulfonamide | K₂CO₃ | DMF | 70 | 8 | 88 | Fictional data |

| Toluenesulfonamide | K₂CO₃ | DMF | 80 | 7 | 91 | Fictional data |

Protocol 4: Deprotection of the Phthalimide Group

The final step to liberate the primary aminomethyl group is typically achieved via hydrazinolysis.

Reaction Scheme: N-(Phthalimidomethyl)-Substrate + Hydrazine hydrate (B1144303) --> H₂N-CH₂-Substrate + Phthalhydrazide

Materials:

-

N-Phthalimidomethylated Intermediate

-

Hydrazine hydrate

-

Ethanol (B145695) or Methanol

-

Dichloromethane

-

Dilute Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-phthalimidomethylated compound (1.0 eq) in ethanol or methanol.

-

Add hydrazine hydrate (2.0-5.0 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or under reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Monitor the reaction to completion by TLC.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

To remove any remaining phthalhydrazide, the organic layer can be washed with a dilute HCl solution, followed by neutralization with a saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the primary aminomethylated product.

| Substrate | Reagent | Solvent | Time (h) | Yield (%) | Reference |

| N-(Phthalimidomethyl)indole | Hydrazine hydrate | Ethanol | 3 | 90 | Fictional data |

| O-(Phthalimidomethyl)phenol | Hydrazine hydrate | Methanol | 4 | 85 | Fictional data |

Signaling Pathways and Logical Relationships

The biological effects of aminomethylated compounds derived from this compound are often attributed to their interaction with specific cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Some phthalimide derivatives have been shown to inhibit this pathway.

Disruption of Tubulin Polymerization

Microtubules, composed of tubulin polymers, are essential for cell division. Disruption of tubulin polymerization is a validated anticancer strategy. Certain aminomethylated compounds can interfere with this process, leading to cell cycle arrest and apoptosis.

Conclusion